2-(Propanoylamino)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of propionic acid, which is a part of the structure of “2-(Propanoylamino)propanoic acid”, can be achieved through various methods. One method involves the oxidation of propionaldehyde . Another method involves the hydrocarboxylation of ethylene . A more sustainable route involves the microbial fermentation of glucose or other sugars by propionibacteria .Molecular Structure Analysis
The molecular structure of “2-(Propanoylamino)propanoic acid” consists of a propanoic acid group and an amino group . The structural formula is CH3CH2COOH .Chemical Reactions Analysis
The oxidation of 1-propanol to propionic acid has been catalyzed by heteropolyoxometalates . In another study, the esterification of propanoic acid was carried out with 1,2-propanediol .Scientific Research Applications
Synthesis and Derivatives
Synthesis of α-Nucleic Acid Base Substituted Propanoic Acids : The study by Overberger and Chang (1989) discusses the synthesis of (R)-2-(adenin-9-yl)propanoic acid and other derivatives from adenine and (S)-ethyl lactate. This highlights the use of 2-(Propanoylamino)propanoic acid in creating nucleic acid base substituted compounds (Overberger & Chang, 1989).
Kinetics of Gas-Phase Elimination : Al-Awadi et al. (2004) researched the kinetics and mechanism of the thermal gas-phase elimination of α- and β- (N-arylamino)propanoic acids. This study is crucial for understanding the behavior of such compounds under thermal conditions (Al-Awadi et al., 2004).
Pharmaceutical Applications
- Chemo-Enzymatic Synthesis and Stereochemical Characterization : Baba et al. (2018) described the chemo-enzymatic synthesis of diastereomers of 1-β-O-acyl glucuronides from racemic 2-{4-[(2-Methylprop-2-en-1-yl)amino]phenyl}propanoic acid. The study is significant for understanding the drug metabolism and pharmacokinetics of certain pharmaceuticals (Baba et al., 2018).
Chemical Applications
- Improved Preparation of Racemic 2-Amino-3-(Heteroaryl)Propanoic Acids : Kitagawa et al. (2004) developed an improved method for synthesizing racemic 2-amino-3-(heteroaryl)propanoic acids. This has implications in chemical synthesis and the preparation of specialized compounds (Kitagawa et al., 2004).
Industrial Applications
- Effect of Extractants on Equilibria of Propionic Acid Extraction : Keshav et al. (2009) examined the impact of binary extractants on the extraction of propionic acid, an important carboxylic acid used in various industries. This study is relevant for industrial applications where propionic acid is a key component (Keshav et al., 2009).
Medical Applications
- Anticancer Activity Study : Ruan et al. (2009) conducted an experimental study on the anticancer activity of 2-(4-fluorobenzylideneamino) propanoic acid. This study is important for understanding the potential therapeutic uses of such compounds in cancer treatment (Ruan et al., 2009).
Future Directions
Propionic acid, a component of “2-(Propanoylamino)propanoic acid”, is in high demand and is industrially produced via the oxo-synthesis of ethylene or ethyl alcohol and via the oxidation of propionaldehyde with oxygen. It is urgent to discover a new preparation method for propionic acid via a green route . Biological propionic acid production is likely to enter the market in the not so distant future .
properties
IUPAC Name |
2-(propanoylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-4(2)6(9)10/h4H,3H2,1-2H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPGLFHHFHOGRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00313480, DTXSID301314182 | |
Record name | 2-(propanoylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Oxopropyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propanoylamino)propanoic acid | |
CAS RN |
98632-97-4, 56440-46-1 | |
Record name | N-(1-Oxopropyl)alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98632-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC270569 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(propanoylamino)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00313480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(1-Oxopropyl)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propanamidopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-2-propanamidopropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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